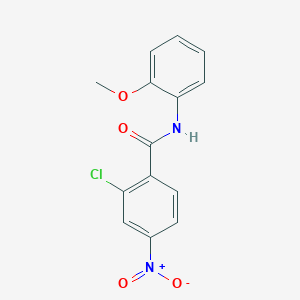![molecular formula C24H14BrClN2O2 B11696587 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide: is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a naphthalene moiety and substituted with bromine and chlorine atoms. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Coupling with Naphthalene-2-carboxamide: The final step involves the coupling of the halogenated benzoxazole intermediate with naphthalene-2-carboxamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the formation of dehalogenated derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dehalogenated benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Fluorescent Probes: The compound’s unique structure allows it to be used as a fluorescent probe in biological imaging.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Electronic Devices: It can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the substrate from accessing the enzyme. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
- 2-Fluorodeschloroketamine
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of halogen atoms or heterocyclic rings, N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is unique due to its specific combination of a benzoxazole ring fused with a naphthalene moiety.
- Chemical Properties: The presence of both bromine and chlorine atoms in the compound imparts distinct reactivity patterns compared to other similar compounds.
- Applications: The unique structure of this compound allows it to be used in a wider range of applications, particularly in material science and biological imaging.
Eigenschaften
Molekularformel |
C24H14BrClN2O2 |
|---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H14BrClN2O2/c25-17-7-9-20(26)19(12-17)24-28-21-13-18(8-10-22(21)30-24)27-23(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H,(H,27,29) |
InChI-Schlüssel |
MQSBBVWPJRIGSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B11696508.png)

![ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696518.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide](/img/structure/B11696535.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)

